

Application Notes and Protocols for Intracellular Sodium Measurement Using SBFI Tetraammonium Salt

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Compound of Interest

Compound Name: *SBFI tetraammonium*

Cat. No.: *B050584*

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These application notes provide a detailed protocol for loading cells with SBFI-AM, the cell-permeant form of the sodium indicator Sodium-binding Benzofuran Isophthalate (SBFI), to measure intracellular sodium concentrations ($[Na^+]_i$).

Introduction

SBFI is a fluorescent indicator dye used for the ratiometric measurement of intracellular sodium concentrations. It is a UV-excitable dye that exhibits a spectral shift upon binding to Na^+ . The acetoxymethyl (AM) ester form, SBFI-AM, is a membrane-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, cell-impermeant form of SBFI in the cytoplasm. The tetraammonium salt form of SBFI is cell-impermeant and is typically used for in vitro calibrations or for direct introduction into cells via microinjection.^{[1][2]} This protocol focuses on the loading of SBFI-AM into cell populations for fluorescence microscopy or plate reader-based assays.

SBFI is approximately 18-fold more selective for Na^+ over K^+ .^[3] The ratiometric nature of SBFI allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is largely independent of dye concentration, path length, and instrumental efficiency.^[3] When bound to Na^+ , SBFI is excited at approximately 340 nm,

while the Na⁺-free form is excited at around 380 nm.[3] The emission for both is monitored at approximately 505 nm.[3]

Materials and Reagents

- SBFI-AM (Sodium-binding Benzofuran Isophthalate, Acetoxymethyl Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., Tyrode's solution)
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- Probenecid
- Cells of interest
- Black-walled, clear-bottom microplates (for plate reader assays) or appropriate imaging chambers/slides

Experimental Protocols

Reagent Preparation

3.1.1. SBFI-AM Stock Solution (1-5 mM)

- Prepare the SBFI-AM stock solution in high-quality, anhydrous DMSO.
- Briefly centrifuge the vial of SBFI-AM to collect all the powder at the bottom.
- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 1-5 mM.
- Vortex thoroughly to ensure the dye is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

3.1.2. Pluronic® F-127 Stock Solution (10-20% w/v)

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble dyes like SBFI-AM in aqueous media.[\[4\]](#)[\[5\]](#)

- Prepare a 10% (w/v) solution in water or a 20% (w/v) solution in DMSO.[\[4\]](#)[\[6\]](#)
- Heating to approximately 40-50°C may be required to fully dissolve the Pluronic® F-127.[\[5\]](#)
- Store the solution at room temperature. Do not refrigerate, as this can cause the solution to solidify. If it does, gently warm and vortex until it returns to a liquid state.[\[4\]](#)

3.1.3. Probenecid Stock Solution (25-100 mM)

Probenecid is an organic anion transporter inhibitor that helps to prevent the leakage of the de-esterified dye from the cells.[\[7\]](#)[\[8\]](#)

- To prepare a 25 mM stock solution, dissolve probenecid in 1 M NaOH to a concentration of 240 mg/mL and then dilute with buffer to the final desired concentration.
- Store the stock solution at 4°C for short-term use or aliquot and freeze for long-term storage.

3.1.4. Loading Buffer Prepare a physiological buffer such as HBSS or Tyrode's solution, buffered with HEPES to maintain physiological pH.

SBFI-AM Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.

- Cell Preparation: Plate the cells on a suitable vessel for your experiment (e.g., black-walled, clear-bottom 96-well plate for a plate reader, or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.
- Prepare Loading Solution:
 - Thaw the SBFI-AM and Pluronic® F-127 stock solutions.

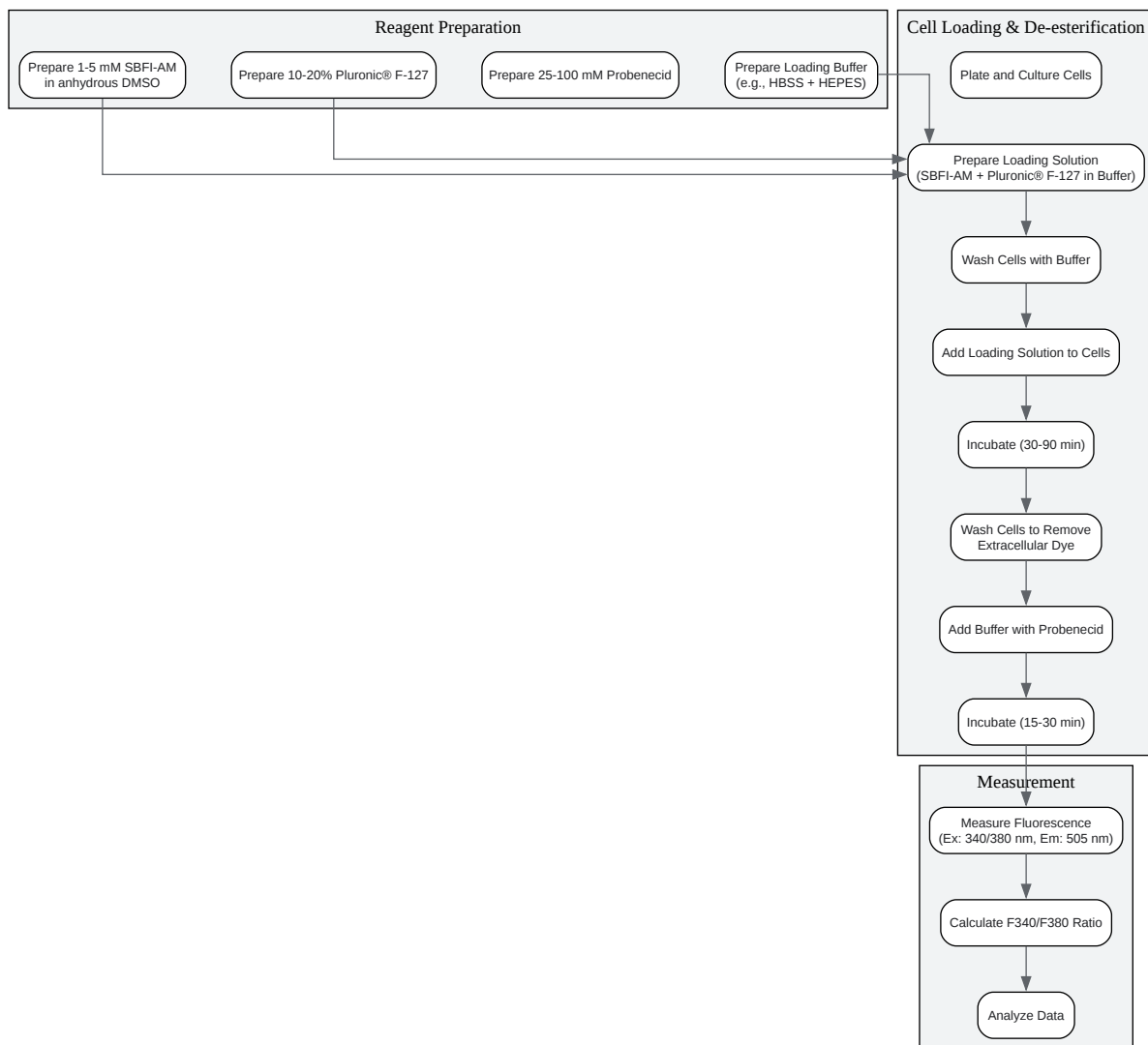
- In a microcentrifuge tube, mix equal volumes of the SBFI-AM stock solution and the 20% Pluronic® F-127 stock solution.[\[4\]](#)
- Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve a final SBFI-AM concentration in the range of 1-10 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the pre-warmed loading buffer.
 - Add the loading solution to the cells.
 - Incubate the cells for 30-90 minutes at room temperature or 37°C. Loading at room temperature may reduce dye compartmentalization.[\[4\]](#)
- De-esterification and Dye Leakage Prevention:
 - After the loading incubation, remove the loading solution.
 - Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.
 - Add fresh loading buffer, this time containing 1-2.5 mM probenecid, to the cells.
 - Incubate for an additional 15-30 minutes to allow for complete de-esterification of the SBFI-AM and to inhibit dye leakage.
- Measurement:
 - Proceed with your experiment and measure the fluorescence.
 - For ratiometric measurements, alternately excite the sample at 340 nm and 380 nm and record the emission at 505 nm.

- The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F_{340}/F_{380}) is proportional to the intracellular sodium concentration.

Data Presentation

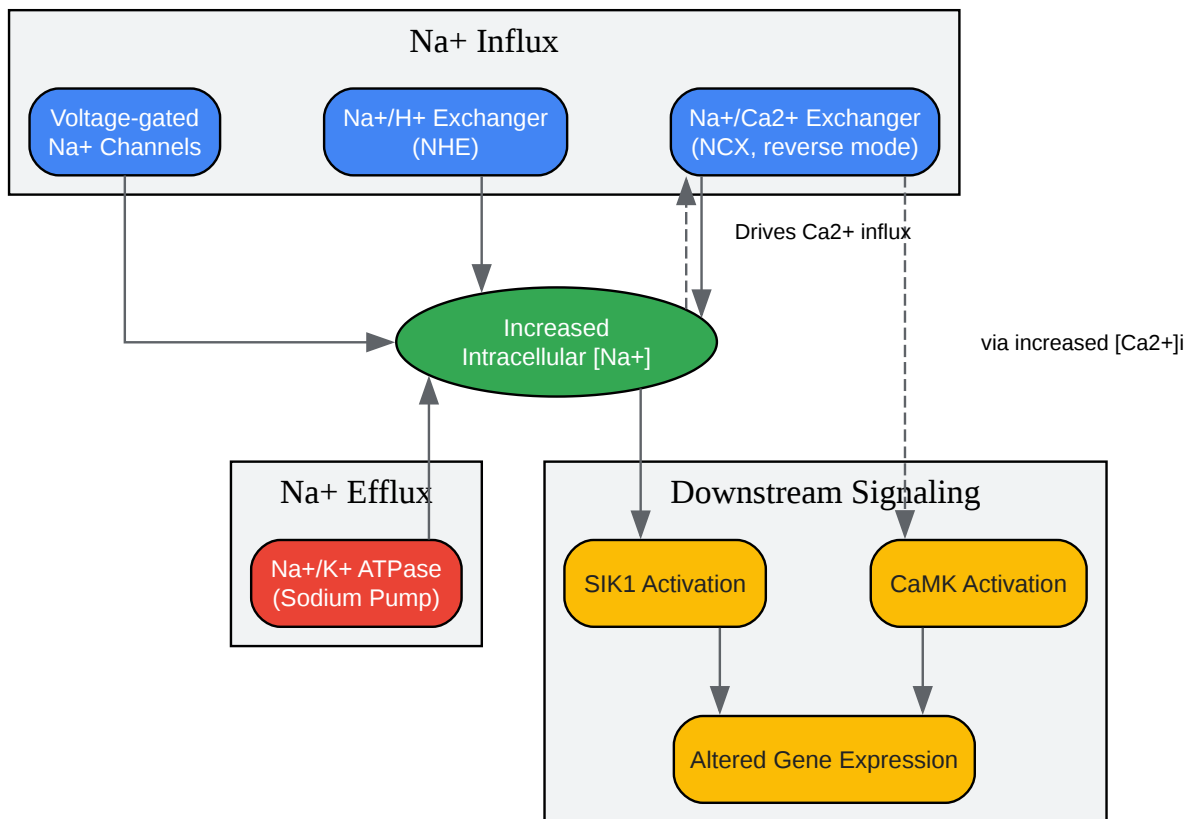
Parameter	Recommended Range	Notes
SBFI-AM Stock Concentration	1-5 mM in anhydrous DMSO	Aliquot and store at -20°C to prevent degradation.
Pluronic® F-127 Stock Conc.	10% in H ₂ O or 20% in DMSO	Store at room temperature.
Probenecid Stock Concentration	25-100 mM	Dissolve in NaOH before diluting in buffer.
Final SBFI-AM Concentration	1-10 µM	Optimize for your specific cell type.
Final Pluronic® F-127 Conc.	0.02-0.04% (v/v)	Aids in dye solubilization.
Final Probenecid Concentration	1-2.5 mM	Prevents dye leakage.
Loading Incubation Time	30-90 minutes	Varies with cell type and temperature.
Loading Temperature	Room Temperature or 37°C	Room temperature may reduce compartmentalization.
De-esterification Time	15-30 minutes	Allows for complete cleavage of AM esters.
Excitation Wavelengths	340 nm (Na ⁺ -bound) / 380 nm (Na ⁺ -free)	For ratiometric measurement.
Emission Wavelength	~505 nm	Collect emission at this wavelength.

Mandatory Visualizations



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SBFI-AM cell loading and measurement workflow.



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Simplified signaling pathway of intracellular sodium.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low fluorescence signal	- Insufficient dye loading	- Increase SBFI-AM concentration or incubation time. - Ensure Pluronic® F-127 is used to aid solubilization.
- Dye precipitation	- Ensure SBFI-AM is fully dissolved in the loading buffer.	
- Cell death	- Check cell viability after loading. Reduce dye concentration or incubation time if necessary.	
High background fluorescence	- Incomplete removal of extracellular dye	- Increase the number and volume of washes after loading.
- Dye leakage from cells	- Ensure probenecid is included in the final incubation and measurement buffer.	
Inconsistent results	- Variable dye loading	- Ensure consistent cell density and incubation conditions.
- Photobleaching	- Reduce excitation light intensity or exposure time.	
Dye compartmentalization	- Loading at physiological temperature	- Try loading cells at room temperature to minimize uptake into organelles. [4]

Conclusion

The successful measurement of intracellular sodium using SBFI-AM relies on careful optimization of the loading protocol for the specific cell type under investigation. Key factors to consider are the dye concentration, incubation time and temperature, and the use of reagents like Pluronic® F-127 and probenecid to enhance dye loading and retention. By following this detailed protocol and troubleshooting guide, researchers can obtain reliable and reproducible

measurements of intracellular sodium dynamics, providing valuable insights into cellular physiology and disease.

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